2-CHLOROBENZYL [5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
2-CHLOROBENZYL [5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is a complex organic compound characterized by its unique molecular structure. This compound features a chlorobenzyl group, a thienyl ring, and a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLOROBENZYL [5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienyl Ring: Starting with a thiophene derivative, the thienyl ring is synthesized through a series of reactions involving alkylation and halogenation.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.
Coupling Reactions: The chlorobenzyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CHLOROBENZYL [5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
2-CHLOROBENZYL [5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLOROBENZYL [5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLOROBENZYL 5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL SULFIDE
- 2-CHLOROBENZYL 1-METHYL-1H-TETRAAZOL-5-YL SULFIDE
- 4- (4-CHLOROBENZYL)-N- ( (5-METHYL-2-THIENYL)METHYLENE)-1,2,4-TRIAZOL-3-YL SULFIDE
Uniqueness
2-CHLOROBENZYL [5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-ethyl-5-methylthiophen-3-yl)-4-propan-2-yl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3S2/c1-5-15-13(4)24-11-16(15)18-21-22-19(23(18)12(2)3)25-10-14-8-6-7-9-17(14)20/h6-9,11-12H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSLRPCBJCOXKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C2=NN=C(N2C(C)C)SCC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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